molecular formula C6H12ClN3O3 B12059066 L-Histidine Hydrochloride Hydrate 13C6

L-Histidine Hydrochloride Hydrate 13C6

Cat. No.: B12059066
M. Wt: 215.59 g/mol
InChI Key: CMXXUDSWGMGYLZ-NHMLGGAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Histidine-13C6 hydrochloride monohydrate is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of L-Histidine, an essential amino acid involved in protein synthesis and various metabolic processes. The compound is labeled with carbon-13, a non-radioactive isotope, which makes it useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine-13C6 hydrochloride monohydrate involves the incorporation of carbon-13 into the histidine molecule. This can be achieved through microbial fermentation using a carbon-13 enriched substrate. The fermentation process is followed by purification steps to isolate the labeled histidine. The final product is then converted to its hydrochloride monohydrate form by reacting with hydrochloric acid and crystallizing with water .

Industrial Production Methods

Industrial production of L-Histidine-13C6 hydrochloride monohydrate typically involves large-scale fermentation processes. The use of genetically modified microorganisms that can efficiently incorporate carbon-13 into histidine is common. The fermentation broth is subjected to multiple purification steps, including filtration, ion exchange chromatography, and crystallization, to obtain the final product with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

L-Histidine-13C6 hydrochloride monohydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Histidine-13C6 hydrochloride monohydrate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of L-Histidine-13C6 hydrochloride monohydrate is primarily related to its role as a labeled compound in research. It does not exert any specific biological effects on its own but serves as a tracer to study the behavior of histidine in various biological systems. The carbon-13 label allows for the precise tracking of histidine through metabolic pathways using NMR spectroscopy and mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Histidine-13C6 hydrochloride monohydrate is unique due to its specific labeling with carbon-13, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its high isotopic purity and stability make it a valuable tool in various research fields .

Properties

Molecular Formula

C6H12ClN3O3

Molecular Weight

215.59 g/mol

IUPAC Name

(2S)-2-amino-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid;hydrate;hydrochloride

InChI

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i1+1,2+1,3+1,4+1,5+1,6+1;;

InChI Key

CMXXUDSWGMGYLZ-NHMLGGAVSA-N

Isomeric SMILES

[13CH]1=[13C](N[13CH]=N1)[13CH2][13C@@H]([13C](=O)O)N.O.Cl

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.O.Cl

Origin of Product

United States

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